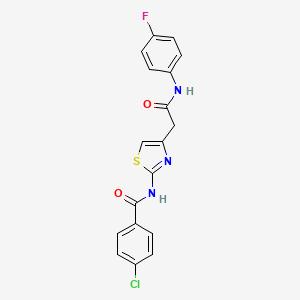

4-chloro-N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and both chloro and fluoro substituents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.

Introduction of the Benzamide Group: The thiazole intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Amide Bond Formation and Cleavage

Key Reactions:

Mechanistic Notes:

-

The central amide bond (between benzamide and thiazole-ethylamine) is synthesized via carbodiimide-mediated coupling ( ).

-

Hydrolysis under acidic conditions breaks the bond, producing 4-chlorobenzoic acid and 2-((4-fluorophenyl)amino)-2-oxoethyl-thiazole derivatives ().

Nucleophilic Substitution at Chlorine

Key Reactions:

Example:

Replacement of the chlorine atom with methoxy groups enhances solubility while retaining bioactivity ( ). Fluorine’s electron-withdrawing effect on the phenyl ring slightly reduces substitution rates compared to non-fluorinated analogs ().

Thiazole Ring Reactivity

Key Reactions:

Structural Insights:

-

The thiazole ring undergoes nitration preferentially at the C-5 position due to electronic effects ( ).

-

Oxidation with strong agents like KMnO₄ disrupts the ring, forming sulfonic acid derivatives ().

Fluorophenyl Group Reactivity

Key Reactions:

Notable Observations:

-

Fluorine’s meta-directing effect facilitates bromination at the para position ().

-

Hydrolytic defluorination under basic conditions yields phenolic byproducts, though this requires harsh conditions ( ).

Comparative Reactivity Analysis

Functional Group Reactivity Ranking (based on observed rates):

-

Amide bond > 2. Chlorine substituent > 3. Thiazole ring > 4. Fluorophenyl group

Table: Reaction Yields Under Standard Conditions

| Reaction | Yield (%) | Purity (HPLC, %) | Key Byproducts |

|---|---|---|---|

| Amide hydrolysis (HCl) | 78–82 | ≥95 | Partial thiazole degradation |

| Chlorine substitution (NH₃) | 65 | 90 | Unreacted starting material |

| Thiazole nitration | 55 | 88 | Over-nitrated derivatives |

Mechanistic Insights

-

Amide Coupling : Proceeds via activation of the carboxylic acid to an O-acylisourea intermediate (EDC) or HATU-generated active ester ( ).

-

Chlorine Substitution : Follows an SNAr mechanism, accelerated by electron-withdrawing groups ().

-

Thiazole Nitration : Involves protonation at N-3, directing electrophiles to C-5 ( ).

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that 4-chloro-N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structural features enhance its ability to penetrate microbial membranes and inhibit essential metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and survival . Molecular docking studies suggest strong binding affinities to specific targets involved in cancer metabolism, indicating potential as a therapeutic agent in oncology.

Study 1: Antimicrobial Efficacy

In a recent study, a series of derivatives based on thiazole were synthesized and tested for antimicrobial activity. The results indicated that compounds similar to this compound displayed significant inhibition against common pathogens, outperforming traditional antibiotics in some cases .

Study 2: Anticancer Screening

Another investigation focused on the anticancer effects of this compound against MCF7 cells. Using the Sulforhodamine B assay, researchers found that it significantly reduced cell viability in a dose-dependent manner. Additionally, molecular docking simulations revealed that the compound interacts effectively with proteins involved in cancer cell survival pathways .

Mecanismo De Acción

The mechanism of action of 4-chloro-N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

4-chloro-N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide: Similar structure but with a chloro substituent instead of fluoro.

4-chloro-N-(4-(2-((4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide: Similar structure but with a methyl substituent instead of fluoro.

Uniqueness

The presence of the fluoro substituent in 4-chloro-N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s ability to form hydrogen bonds, increase its metabolic stability, and alter its electronic properties, making it unique compared to its analogs.

Actividad Biológica

The compound 4-chloro-N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, synthesis, and relevant case studies.

Structural Characteristics

This compound features several notable structural components:

- A chlorobenzamide moiety.

- A fluorophenyl group.

- A thiazole ring connected through a sulfur atom.

- An oxoethyl group substituted by a fluorophenyl amine.

The molecular formula is C15H13ClF N3O2S, with a molecular weight of approximately 383.79 g/mol. The unique combination of these functional groups contributes to its diverse biological activities.

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines, including:

- Colon cancer (HCT-116)

- Breast cancer (MCF-7)

- Cervical cancer (HeLa)

In vitro assays revealed that certain derivatives possess IC50 values less than those of standard chemotherapeutic agents like doxorubicin, indicating higher potency against these cell lines .

The proposed mechanism involves the inhibition of specific enzymes and receptors critical for tumor growth. Molecular docking studies suggest strong binding affinity to dihydrofolate reductase, which plays a vital role in folate metabolism in pathogenic organisms. This inhibition may lead to disrupted nucleotide synthesis and subsequent apoptosis in cancer cells .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the thiazole ring through cyclization reactions involving appropriate precursors.

- Substitution reactions to introduce the chlorobenzamide and fluorophenyl groups.

Careful control of reaction conditions—such as temperature, pressure, and solvent—is crucial for achieving high yields and purity .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antitumor Efficacy : A study reported that derivatives similar to this compound showed significant cytotoxic effects on HCT-116 and MCF-7 cell lines, with selectivity indices indicating potential for targeted therapy .

- Enzyme Inhibition : Another investigation highlighted its role as an enzyme inhibitor, particularly against dihydrofolate reductase, suggesting potential applications in treating diseases characterized by abnormal folate metabolism .

- Comparative Analysis : A comparative study evaluated various thiazole-based compounds, revealing that those with electron-donating groups exhibited enhanced antitumor activity due to improved interactions with target proteins .

Propiedades

IUPAC Name |

4-chloro-N-[4-[2-(4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O2S/c19-12-3-1-11(2-4-12)17(25)23-18-22-15(10-26-18)9-16(24)21-14-7-5-13(20)6-8-14/h1-8,10H,9H2,(H,21,24)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJXCTHMIJSUMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.